molecular formula C19H24ClNO2 B12739789 2-Propanone, 3-(dimethylamino)-1,1-diphenyl-1-ethoxy-, hydrochloride CAS No. 85603-31-2

2-Propanone, 3-(dimethylamino)-1,1-diphenyl-1-ethoxy-, hydrochloride

Cat. No.: B12739789
CAS No.: 85603-31-2
M. Wt: 333.8 g/mol
InChI Key: KHKUSEOKIWKXQL-UHFFFAOYSA-N
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Description

2-Propanone, 3-(dimethylamino)-1,1-diphenyl-1-ethoxy-, hydrochloride is a chemical compound with a complex structure. It is known for its unique properties and applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a dimethylamino group, diphenyl groups, and an ethoxy group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propanone, 3-(dimethylamino)-1,1-diphenyl-1-ethoxy-, hydrochloride involves several steps. One common method includes the reaction of 2-propanone with dimethylamine and diphenylmethanol under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include purification steps such as recrystallization or chromatography to obtain a high-purity product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-Propanone, 3-(dimethylamino)-1,1-diphenyl-1-ethoxy-, hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products.

    Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where one or more groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-Propanone, 3-(dimethylamino)-1,1-diphenyl-1-ethoxy-, hydrochloride has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Propanone, 3-(dimethylamino)-1,1-diphenyl-1-ethoxy-, hydrochloride involves its interaction with specific molecular targets and pathways. The dimethylamino group and diphenyl groups play crucial roles in its reactivity and interactions with other molecules. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Propanone, 1-(dimethylamino)-2-propanone
  • Dimethylaminoisopropanol
  • N,N-Dimethylaminoacetone

Uniqueness

2-Propanone, 3-(dimethylamino)-1,1-diphenyl-1-ethoxy-, hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile applications and reactivity compared to similar compounds.

Properties

CAS No.

85603-31-2

Molecular Formula

C19H24ClNO2

Molecular Weight

333.8 g/mol

IUPAC Name

3-(dimethylamino)-1-ethoxy-1,1-diphenylpropan-2-one;hydrochloride

InChI

InChI=1S/C19H23NO2.ClH/c1-4-22-19(18(21)15-20(2)3,16-11-7-5-8-12-16)17-13-9-6-10-14-17;/h5-14H,4,15H2,1-3H3;1H

InChI Key

KHKUSEOKIWKXQL-UHFFFAOYSA-N

Canonical SMILES

CCOC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)CN(C)C.Cl

Origin of Product

United States

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